molecular formula C11H21N5 B12316186 N-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine

N-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine

Cat. No.: B12316186
M. Wt: 223.32 g/mol
InChI Key: JQVFABRGIFHXQV-UHFFFAOYSA-N
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Description

N-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine typically involves the reaction of a triazole derivative with a pyrrolidine derivative. One common method involves the use of a microwave-assisted synthesis, where the corresponding amine is reacted with a triazole derivative in the presence of a suitable solvent such as toluene . The reaction is carried out under nitrogen atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient methods, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent containing a triazole moiety.

    Voriconazole: Another antifungal agent with a triazole structure.

    Trazodone: An antidepressant with a triazole component.

Uniqueness

N-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine is unique due to its specific combination of a triazole ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C11H21N5

Molecular Weight

223.32 g/mol

IUPAC Name

N-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine

InChI

InChI=1S/C11H21N5/c1-4-16-9(2)13-14-11(16)8-15(3)10-5-6-12-7-10/h10,12H,4-8H2,1-3H3

InChI Key

JQVFABRGIFHXQV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1CN(C)C2CCNC2)C

Origin of Product

United States

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